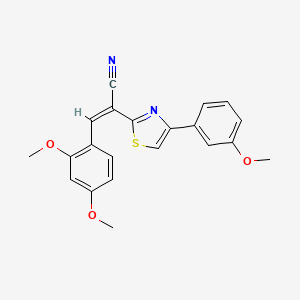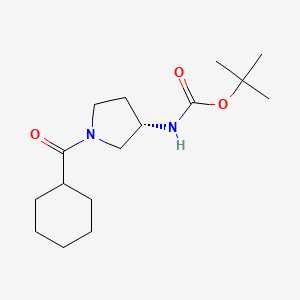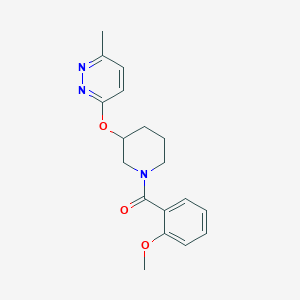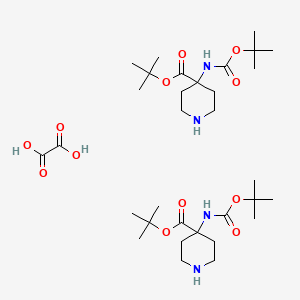![molecular formula C14H18N2OS B2383010 (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1006307-86-3](/img/structure/B2383010.png)
(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol derivatives are a class of organic compounds that have been studied for their potential antidepressant and anticonvulsant effects . They are synthesized from a variety of precursors and have been found to have a range of biological activities.
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the reaction of appropriate precursors under specific conditions . The exact method of synthesis can vary depending on the specific derivative being produced.Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, making these compounds suitable for applications in organic electronics .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
Benzo[d]thiazol derivatives are characterized by their high oxidative stability and rigid planar structure . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .Aplicaciones Científicas De Investigación
Stable Thiazol-2-ylidene and Its Dimer
A study by Arduengo, Goerlich, and Marshall (1997) discusses the synthesis and characterization of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound, closely analogous to the important thiamin (vitamin B1) carbene, shows potential in studying stable carbenes and their corresponding dimers, providing insight into carbene chemistry (Arduengo, Goerlich, & Marshall, 1997).
Breslow Intermediates from Aromatic N-Heterocyclic Carbenes
In research by Paul et al. (2018), elusive Breslow intermediates derived from aromatic N-heterocyclic carbenes, including thiazolin-2-ylidenes, were generated and characterized. This study illuminates the role of these intermediates in carbene chemistry and their potential applications in various chemical reactions (Paul et al., 2018).
Thiazolides as Antiviral Agents
Stachulski et al. (2011) report the synthesis and activities of thiazolides (including derivatives of thiazol-2-ylidene) against hepatitis B virus replication. Their study highlights the potential of thiazolides as novel antiviral agents, providing a new avenue for therapeutic research (Stachulski et al., 2011).
Metal-Induced Tautomerization of Thiazole Molecules
Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules into heterocyclic carbenes via metal-induced reactions. This research offers valuable insights into the tautomerization processes and potential applications in coordination chemistry and catalysis (Ruiz & Perandones, 2009).
Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives
Desai, Rajpara, and Joshi (2013) synthesized and screened thiazole derivatives for antimicrobial activity. This study highlights the potential of thiazole derivatives, including those related to thiazol-2-ylidene, in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)12-10(4)9(3)6-7-11(12)18-14/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVGDPDNZJDHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C(C)C)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)



![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)



![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
